molecular formula C6H13NO3 B1611385 N-(2,2-Dimethoxyethyl)acetamide CAS No. 62005-48-5

N-(2,2-Dimethoxyethyl)acetamide

Cat. No. B1611385
CAS RN: 62005-48-5
M. Wt: 147.17 g/mol
InChI Key: YGEAEJNJEVNVLG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)acetamide is a chemical compound with the molecular formula C6H13NO3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of N-(2,2-Dimethoxyethyl)acetamide is 147.17 . The InChI code for this compound is 1S/C6H13NO3/c1-5(8)7-4-6(9-2)10-3/h6H,4H2,1-3H3,(H,7,8) .

Scientific Research Applications

    Synthesis

    The compound has been used in various synthetic processes for creating novel chemical entities .

    Pharmacological Studies

    It may be involved in pharmacological research, particularly related to its properties and effects .

    Molecular Docking

    The compound could be used in molecular docking studies to understand its interaction with biological targets .

Safety And Hazards

N-(2,2-Dimethoxyethyl)acetamide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-5(8)7-4-6(9-2)10-3/h6H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEAEJNJEVNVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571020
Record name N-(2,2-Dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethoxyethyl)acetamide

CAS RN

62005-48-5
Record name N-(2,2-Dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30.6 g (0.3 mol) of acetic anhydride are added to 315 g (0.3 mol) of aminoacetaldehyd dimethyl acetal in 50 ml of methylene chloride. When the exothermic reaction is complete, the methylene chloride is removed by distillation, the product is distilled, giving 42 g of colourless product (97% of theory), boiling point 110° C., 0.001 mbar. The product is a single compound according to GC
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 32 g (313 mmol) of acetic anhydride in 200 ml of benzene is added, drop by drop, to a suspension, stirred and heated to reflux, of 40 g (290 mmol) of potassium carbonate and 30 g (285 mmol) of aminoacetaldehyde dimethyl acetal in 200 ml of benzene. Reflux is maintained for 30 min., then the mixture is cooled and filtered, the precipitate is washed with benzene, the filtrate is evaporated and the residual oil is treated with vegetable charcoal in 300 ml of diethyl ether. After filtration and evaporation, 36.8 g (250 mmol) of product are obtained. n25D =1.4450.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
36.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

8.2 mL of acetyl chloride were added to a solution of 150 ml of ethyl acetate, 11.2 mL of 2,2-dimethoxyethanamine and 21 mL of triethyl amine at room temperature. After 1 hour, 1.5 mL of ethanol were added. The resulting suspension was stirred for a further hour, and then filtered. Ethyl acetate was removed by evaporation from the filtration liquors yielding the title compound as an oil, which was used without further purifications . H1-NMR (DMSOd6), δ ppm: 7.85 (s broad, 1H); 4.30 (t; 1H); 3.25 (s, 6H); 3.10 (t, 2H); 1.80 (s, 3H).
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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